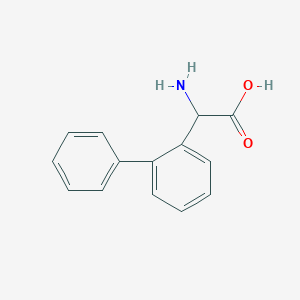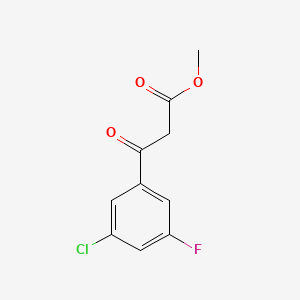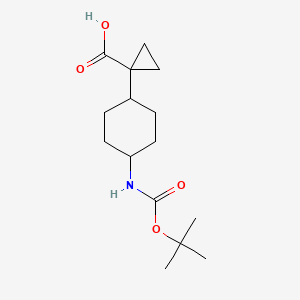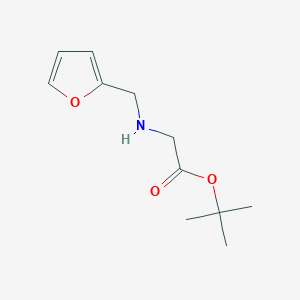
tert-Butyl (furan-2-ylmethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate: is an organic compound that features a furan ring, an amino group, and a tert-butyl ester This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate typically involves the reaction of furan-2-carbaldehyde with tert-butyl glycinate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium triacetoxyborohydride and acetic acid .
Industrial Production Methods: Industrial production of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carbaldehyde: Shares the furan ring but lacks the amino and tert-butyl ester groups.
tert-Butyl glycinate: Contains the tert-butyl ester but lacks the furan ring.
Furan-2-carboxylic acid: Similar oxidation product of the furan ring.
Uniqueness: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate is unique due to its combination of a furan ring, an amino group, and a tert-butyl ester. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 2-(furan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)8-12-7-9-5-4-6-14-9/h4-6,12H,7-8H2,1-3H3 |
InChI-Schlüssel |
INYHYYUBMWJOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)
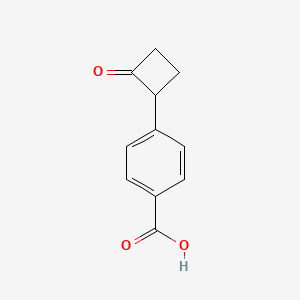
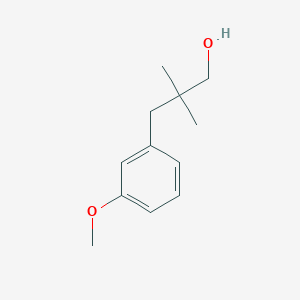
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
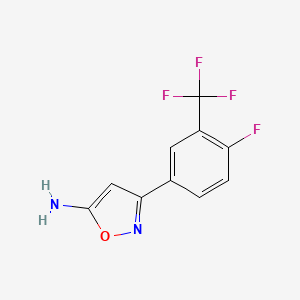
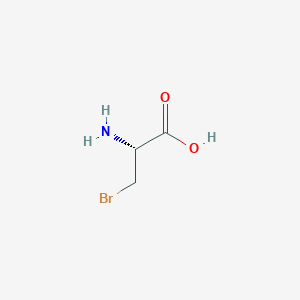
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
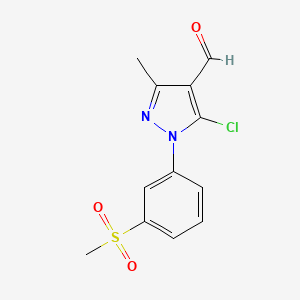
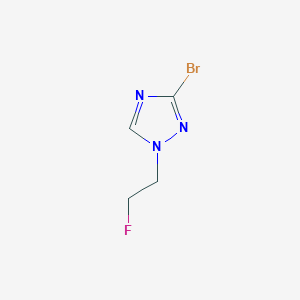
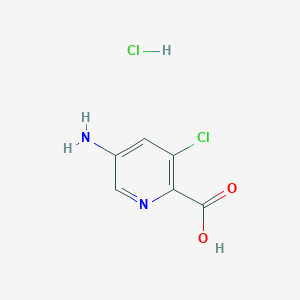
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
